Cas no 360-81-6 (3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide)

3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 4H-1,2,4-benzothiadiazine, 3-methyl-, 1,1-dioxide
- 3-methyl-4H-1λ<sup>6</sup>,2,4-benzothiadiazine 1,1-dioxide
- 3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide
- 3-Metil-2H-1,2,4-benzotiodiazina 1,1-diossido
- NCI60_011351
- AKOS026705781
- NSC-634166
- 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 3-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 3-methyl-4h-1,2,4-benzothiadiazine-1,1-dioxide
- Deschloro Diazoxide
- SCHEMBL5625588
- FDWRKMPNEIXNOE-UHFFFAOYSA-N
- SR-01000410090-1
- 3-Metil-2H-1,2,4-benzotiodiazina 1,1-diossido [Italian]
- Mebetide
- CHEMBL1993421
- DTXSID00189561
- 360-81-6
- 3-methyl-1,2-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
- 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide
- F0913-0097
- 3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- SR-01000410090
- SCHEMBL10118553
- 3-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- BDBM50207541
- AK-105/40689836
-
- Inchi: InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10)
- InChI Key: FDWRKMPNEIXNOE-UHFFFAOYSA-N
- SMILES: CC1=NS(=O)(=O)C2=CC=CC=C2N1
Computed Properties
- Exact Mass: 196.03074
- Monoisotopic Mass: 196.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 66.9A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 376.2±25.0 °C at 760 mmHg
- Flash Point: 181.3±23.2 °C
- Refractive Index: 1.674
- PSA: 58.53
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0913-0097-1g |
3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
360-81-6 | 95%+ | 1g |
$549.0 | 2023-09-07 | |
Life Chemicals | F0913-0097-5g |
3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
360-81-6 | 95%+ | 5g |
$1647.0 | 2023-09-07 | |
Life Chemicals | F0913-0097-0.25g |
3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
360-81-6 | 95%+ | 0.25g |
$494.0 | 2023-09-07 | |
TRC | M292970-250mg |
Deschloro Diazoxide |
360-81-6 | 250mg |
$278.00 | 2023-05-18 | ||
Life Chemicals | F0913-0097-2.5g |
3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
360-81-6 | 95%+ | 2.5g |
$1098.0 | 2023-09-07 | |
TRC | M292970-500mg |
Deschloro Diazoxide |
360-81-6 | 500mg |
$419.00 | 2023-05-18 | ||
TRC | M292970-100mg |
Deschloro Diazoxide |
360-81-6 | 100mg |
$ 136.00 | 2023-09-07 | ||
A2B Chem LLC | AG05356-250mg |
3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
360-81-6 | 95% | 250mg |
$94.00 | 2024-04-20 | |
A2B Chem LLC | AG05356-1g |
3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
360-81-6 | 95% | 1g |
$177.00 | 2024-04-20 | |
Life Chemicals | F0913-0097-0.5g |
3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
360-81-6 | 95%+ | 0.5g |
$521.0 | 2023-09-07 |
3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
Additional information on 3-methyl-4H-benzoe1,2,4thiadiazine 1,1-dioxide
3-Methyl-4H-Benzo[e][1,2,4]Thiadiazine 1,1-Dioxide: A Comprehensive Overview
3-Methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 360-81-6) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of thiadiazines, which are six-membered rings containing two nitrogen atoms and one sulfur atom. The presence of the methyl group at the 3-position and the dioxide functionality at the 1-position introduces interesting electronic and structural properties that make this compound a subject of extensive research.
The synthesis of 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves a series of well-defined chemical reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the product. This approach not only improves efficiency but also aligns with the growing demand for sustainable chemical practices.
One of the most notable applications of 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is in the field of materials science. The compound has been investigated as a potential precursor for advanced materials such as conductive polymers and semiconductors. Its ability to form stable coordination complexes with transition metals has opened new avenues for its use in catalysis and electronic devices. Recent breakthroughs in this area have demonstrated its potential as a building block for next-generation optoelectronic materials.
In addition to its material science applications, 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has shown promise in medicinal chemistry. Studies have revealed its potential as a lead compound for drug development due to its ability to modulate key biological targets. For example, research has highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases. This discovery has sparked interest in further exploring its pharmacological properties and toxicity profiles.
The structural versatility of 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide also makes it a valuable tool in organic synthesis. Its ability to undergo various functional group transformations enables chemists to design and synthesize complex molecules with tailored properties. Recent advancements in asymmetric synthesis have further expanded its utility by allowing the preparation of enantiomerically pure derivatives.
From an environmental perspective, understanding the fate and behavior of 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in natural systems is crucial. Studies have been conducted to assess its biodegradability and potential impact on ecosystems. These investigations are essential for ensuring that its use in industrial and pharmaceutical applications does not pose risks to environmental health.
In conclusion, 3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 360-81-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties continue to drive innovative research aimed at unlocking its full potential. As advancements in synthetic methodologies and material science progress further understanding of this compound will undoubtedly lead to new breakthroughs in technology and medicine.
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